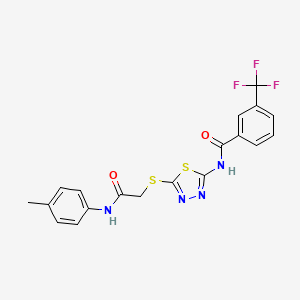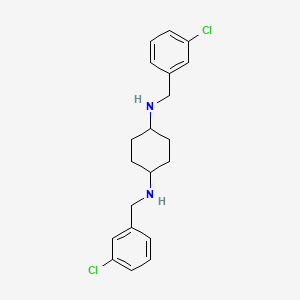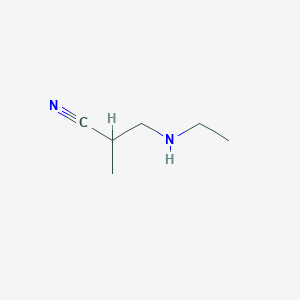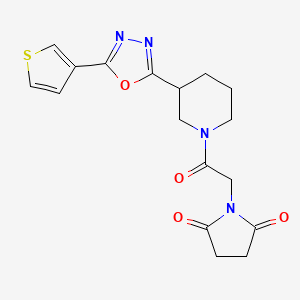
2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . It is a complex compound with the molecular formula C32H18F12IrN4P .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and fluorine substitutions. The iridium(3+) ion is likely coordinated with the nitrogen atoms in the pyridine rings .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Cationic iridium complexes with ligands including 2-(2,4-difluorophenyl)pyridine and hexafluorophosphate have been utilized in the development of solution-processed blue-green organic light-emitting diodes (OLEDs). These complexes exhibit notable blue light emission and are considered promising for efficient electrophosphorescence in the blue-green region (Zhang et al., 2012).
Blue-Emitting Complexes for Light-Emitting Electrochemical Cells
Blue-emitting cationic iridium complexes, incorporating 2-(2,4-difluorophenyl)pyridine, have been investigated for their potential in light-emitting electrochemical cells (LECs). These complexes display blue-shifted light emission and high efficiency, suggesting their suitability for iTMCs-based LECs (He et al., 2008).
Luminescent Biscyclometalated Iridium(III) Complexes
Research into luminescent biscyclometalated iridium(III) complexes, with ligands like 2-(2,4-difluorophenyl)pyridine, has been conducted. These complexes exhibit luminescent properties with specific emission bands, offering insights into their use in lighting and display technologies (Welby et al., 2013).
Electronic Structures and Optical Properties
Studies on the electronic structures and optical properties of heteroleptic iridium(III) complexes, including those with 2-(2,4-difluorophenyl)pyridine ligands, have been conducted. These studies provide insights into the manipulation of excited-state and electroluminescent properties through substitution effects, relevant in the development of phosphorescent materials (Shang et al., 2013).
Green Electroluminescence in OLEDs
Iridium(III) complexes with ancillary ligands like 2-(1H-pyrazol-5-yl)pyridine derivatives have shown potential in OLEDs, displaying high green light emission and low efficiency roll-off. This indicates their applicability in achieving high-efficiency OLEDs (Su et al., 2018).
Molecular Engineering of Iridium Blue Emitters
In molecular engineering, iridium(III) complexes with 2-(2,4-difluorophenyl)pyridine ligands have been developed as blue emitters for OLED devices. These studies demonstrate how systematic modifications can lead to improved device performance (Aghazada et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar iridium-based compounds are often used as photocatalysts .
Mode of Action
The compound 2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate, like other iridium-based photocatalysts, facilitates various chemical reactions via metallaphotoredox catalysis . This process involves the absorption of light by the iridium complex, which then transfers an electron to a suitable acceptor .
Biochemical Pathways
The compound 2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is known to facilitate reactions such as alkynylation of carboxylic acids and the decarboxylative cross-coupling of oxalates . These reactions are part of larger biochemical pathways that involve the formation and breakdown of complex organic molecules.
Result of Action
The molecular and cellular effects of the compound 2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate’s action would depend on the specific reactions it catalyzes. For instance, in the case of alkynylation of carboxylic acids, the result would be the formation of alkynylated carboxylic acids .
Action Environment
The action, efficacy, and stability of the compound 2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate can be influenced by various environmental factors. For instance, the presence of light is crucial for its role as a photocatalyst . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its stability and efficacy.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate' involves the reaction of 2-(2,4-difluorophenyl)pyridine with iridium(III) chloride, followed by the addition of 2-pyridin-2-ylpyridine and hexafluorophosphate.", "Starting Materials": [ "2-(2,4-difluorophenyl)pyridine", "iridium(III) chloride", "2-pyridin-2-ylpyridine", "hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve 2-(2,4-difluorophenyl)pyridine in a suitable solvent, such as dichloromethane.", "Step 2: Add iridium(III) chloride to the solution and stir for several hours at room temperature.", "Step 3: Add 2-pyridin-2-ylpyridine to the reaction mixture and stir for several more hours.", "Step 4: Finally, add hexafluorophosphate to the reaction mixture and stir for an additional period of time.", "Step 5: Isolate the product by filtration or other suitable means and purify as necessary." ] } | |
CAS RN |
864163-80-4 |
Product Name |
2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
Molecular Formula |
C32H20F10IrN4P |
Molecular Weight |
873.715 |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
MAJXLEUFVRJYNP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)
![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)


![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)


![2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2588200.png)

